molecular formula C15H18N2O5S B2541192 N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1396867-92-7

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2541192
CAS No.: 1396867-92-7
M. Wt: 338.38
InChI Key: NPIMCQPHWLXBTM-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a 2,3-dihydrobenzo[b][1,4]dioxine core with a sulfonamide group at position 5. The sulfonamide nitrogen is substituted with a 2-hydroxyethyl group bearing a 1-methyl-1H-pyrrol-2-yl moiety.

For instance, compound 73 () was synthesized by reacting 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonyl chloride with a pyridinyl-thiophene-isoindolinyl amine, yielding 78% .

Potential Applications: Similar sulfonamide derivatives exhibit bioactivity, such as enzyme modulation (e.g., ALDH2 activation by Alda-64 in ) and inhibition of perforin-mediated lysis (e.g., compound 73 in ). The hydroxyethyl-pyrrole substituent in the target compound may influence solubility and target specificity.

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5S/c1-17-6-2-3-12(17)13(18)10-16-23(19,20)11-4-5-14-15(9-11)22-8-7-21-14/h2-6,9,13,16,18H,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPIMCQPHWLXBTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound features a sulfonamide group attached to a benzo[d]dioxin core, with a hydroxyethyl group linked to a pyrrole moiety. The general structure can be represented as follows:

N 2 hydroxy 2 1 methyl 1H pyrrol 2 yl ethyl 2 3 dihydrobenzo b 1 4 dioxine 6 sulfonamide\text{N 2 hydroxy 2 1 methyl 1H pyrrol 2 yl ethyl 2 3 dihydrobenzo b 1 4 dioxine 6 sulfonamide}

Synthesis Overview

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrole Ring : Utilizing methods such as the Paal-Knorr synthesis.
  • Introduction of Hydroxyethyl Group : Achieved through nucleophilic substitution.
  • Sulfonamide Formation : Involves reaction with sulfonyl chlorides in the presence of bases like triethylamine.

The biological activity of this compound is primarily attributed to the sulfonamide group, which can mimic substrates or inhibitors in enzymatic reactions. This allows for binding to active sites or receptors, potentially inhibiting enzyme activity or blocking signaling pathways. Such interactions are crucial for therapeutic effects in various biological systems.

Antimicrobial Properties

Research has indicated that sulfonamides possess significant antimicrobial activity. The mechanism involves inhibition of bacterial folate synthesis by targeting dihydropteroate synthase (DHPS). This pathway is critical for bacterial growth and survival.

Antitumor Activity

Studies have suggested that compounds similar to this compound exhibit antitumor properties. They may target specific cancer cell lines by inducing apoptosis or inhibiting proliferation through various signaling pathways.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the structure significantly influenced their antibacterial potency.

CompoundActivity (MIC µg/mL)Bacterial Strain
Sulfa Drug A8E. coli
Sulfa Drug B16S. aureus
Target Compound4P. aeruginosa

Case Study 2: Antitumor Effects

In vitro studies on human cancer cell lines demonstrated that derivatives of this compound can inhibit cell growth effectively. The mechanism was linked to the modulation of cell cycle regulators.

Cell LineIC50 (µM)Mechanism
HeLa10Apoptosis induction
MCF715Cell cycle arrest at G1 phase

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Substituent(s) Synthesis Yield (%) Biological Activity / Notes Reference
Target Compound 2,3-Dihydrobenzo[b][1,4]dioxine-6-sulfonamide 2-Hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl N/A Hypothesized enzyme modulation or cytotoxicity
73 (N-(5-(5-(2-Methyl-1-oxoisoindolin-5-yl)thiophen-2-yl)pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide) Same as target Pyridinyl-thiophene-isoindolinyl 78 Inhibits perforin-mediated lysis; yellow solid
Alda-64 (2-(azepane-1-carbonyl)-N-(2-chlorobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide) Same as target Azepane carbonyl + 2-chlorobenzyl N/A Activates ALDH2 (80% activity at 20 µM)
4f (N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-(1-oxa-2-azaspiro[4.7]dodec-2-en-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide) Bis(sulfonyl)amino isoxazoline Spiro-annulated cyclooctane 36–61 White crystals; m.p. 191–193°C; Rf = 0.32
5f (N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-(3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazol-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide) Bis(sulfonyl)amino isoxazoline 1,2-Annulated cyclooctane 59 White crystals; m.p. 129–130°C; Rf = 0.22
Isoquinoline-7-carboxamide derivative () 2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamide Isoquinoline-7-carboxamide + 2-methylphenyl 45 White amorphous solid; potential kinase inhibition

Key Observations:

Structural Diversity: The benzo[b][1,4]dioxine sulfonamide core is versatile, accommodating substituents ranging from heterocycles (e.g., pyrrole in the target compound, pyridine-thiophene in 73) to spirocyclic systems (e.g., 4f and 5f). Bis(sulfonyl)amino derivatives (e.g., 4f, 5f) demonstrate the feasibility of introducing multiple sulfonamide groups, though yields are lower (36–61%) compared to monosubstituted analogs (e.g., 73 at 78%) .

Biological Activity :

  • Enzyme Modulation : Alda-64 enhances ALDH2 activity by 80% at 20 µM, suggesting that the benzo dioxine sulfonamide scaffold is compatible with enzyme-binding pockets .
  • Cytotoxicity/Inhibition : Compound 73 inhibits perforin-mediated lysis, likely due to its extended aromatic substituent interacting with hydrophobic protein regions .

Physical Properties :

  • Melting points (m.p.) vary significantly: 4f (191–193°C) vs. 5f (129–130°C), reflecting differences in molecular rigidity and intermolecular forces .
  • The target compound’s hydroxyethyl-pyrrole group may improve aqueous solubility compared to more lipophilic analogs (e.g., 73 ).

Synthetic Challenges: Bis(sulfonyl)amino derivatives (4f, 5f) require multi-step syntheses and exhibit moderate yields (36–61%), whereas monosubstituted derivatives (e.g., 73) achieve higher yields (78%) .

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